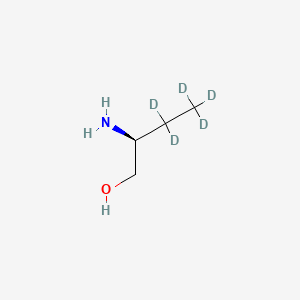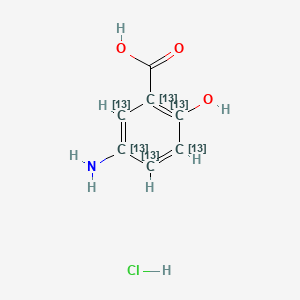
Mirtazapine-d3 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mirtazapine-d3 N-Oxide is a deuterated derivative of Mirtazapine, a tetracyclic piperazino-azepine antidepressant. Mirtazapine is primarily used in the treatment of major depressive disorder and has off-label uses for insomnia and appetite stimulation . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Mirtazapine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mirtazapine-d3 N-Oxide typically involves the oxidation of Mirtazapine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Mirtazapine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Mirtazapine to its N-oxide form.
Reduction: Reduction of the N-oxide back to the parent compound, Mirtazapine.
Substitution: Possible substitution reactions at the nitrogen or aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: this compound.
Reduction: Mirtazapine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Mirtazapine-d3 N-Oxide is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Mirtazapine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Mirtazapine.
Drug Development: Used as a reference compound in the development of new antidepressants and related drugs.
Biological Studies: Exploring the biological effects and mechanisms of action of Mirtazapine and its derivatives.
Wirkmechanismus
The mechanism of action of Mirtazapine-d3 N-Oxide is similar to that of Mirtazapine. It involves antagonism of central adrenergic and serotonergic receptors. Specifically, it acts as an antagonist at the alpha-2 adrenergic receptors and serotonin 5-HT2 and 5-HT3 receptors. This dual action increases the release of norepinephrine and serotonin, leading to its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Mirtazapine: The parent compound, used as an antidepressant.
N-desmethylmirtazapine: A metabolite of Mirtazapine with similar pharmacological properties.
8-Hydroxymirtazapine: Another metabolite formed through hydroxylation.
Uniqueness: Mirtazapine-d3 N-Oxide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, providing valuable insights into the metabolism and action of Mirtazapine .
Eigenschaften
IUPAC Name |
5-oxido-5-(trideuteriomethyl)-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

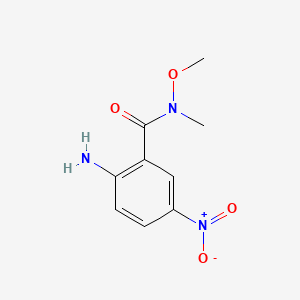
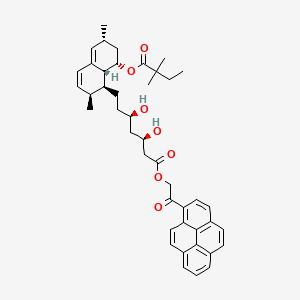

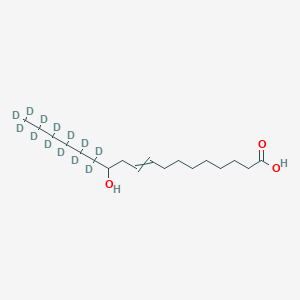
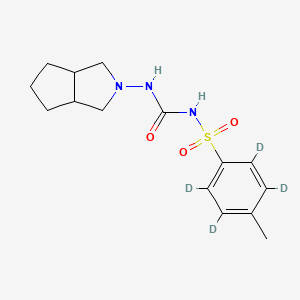

![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
